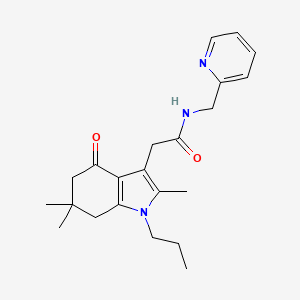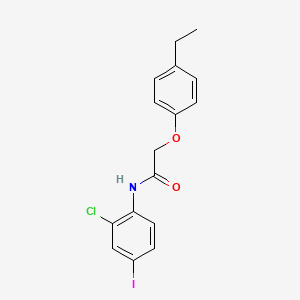![molecular formula C17H25F3N2O B6005045 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6005045.png)
2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol, also known as ITBPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also acts as an antagonist at the D2 receptor, which is involved in the regulation of dopamine signaling.
Biochemical and Physiological Effects
2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been shown to reduce the levels of inflammatory markers, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. It also has low toxicity and does not produce significant side effects in animal models. However, 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. In addition, its effects may vary depending on the animal species and strain used.
Zukünftige Richtungen
There are several future directions for research on 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol. One area of interest is its potential therapeutic applications in the treatment of various psychiatric and neurological disorders, such as anxiety, depression, and schizophrenia. Another area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Further research is also needed to elucidate the exact mechanism of action of 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol and to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol involves a series of chemical reactions that start with the reaction of 1-(2,3,6-trifluorobenzyl)piperazine with isobutyl bromide to form 1-isobutyl-4-(2,3,6-trifluorobenzyl)piperazine. This intermediate compound is then treated with ethylene oxide to form 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. In addition, 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been found to have antitumor activity in various cancer cell lines.
Eigenschaften
IUPAC Name |
2-[1-(2-methylpropyl)-4-[(2,3,6-trifluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3N2O/c1-12(2)9-22-7-6-21(10-13(22)5-8-23)11-14-15(18)3-4-16(19)17(14)20/h3-4,12-13,23H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZZJLHJEGNRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=C(C=CC(=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6004963.png)
![5-(1-cyclopentyl-2-pyrrolidinyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6004989.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6004990.png)
![ethyl N-({[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)-beta-alaninate](/img/structure/B6004996.png)
![{1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B6004999.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6005022.png)
![2-[(4-ethoxyphenyl)amino]-8-methyl-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B6005026.png)
![2-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6005036.png)
![N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6005037.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6005038.png)
![methyl 2,2-dimethyl-4,6-dioxo-5-{[(2-phenylethyl)amino]methylene}cyclohexanecarboxylate](/img/structure/B6005041.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-thiophenesulfonamide](/img/structure/B6005046.png)